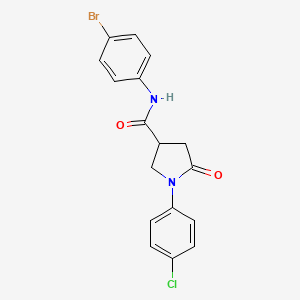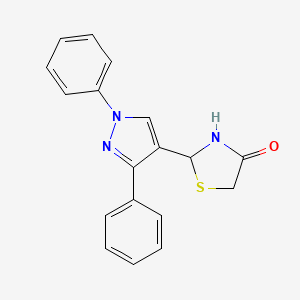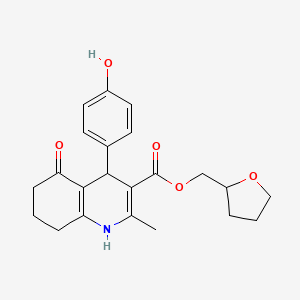
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the perception of pain, temperature, and inflammation, making it a promising target for the development of new analgesic drugs.
作用机制
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and preventing the influx of calcium ions. Calcium influx through TRPV1 is responsible for the release of neurotransmitters involved in pain signaling. By blocking TRPV1, this compound can reduce pain and inflammation without affecting other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine. This compound has also been shown to reduce hyperalgesia, the increased sensitivity to pain that occurs in response to tissue damage. However, this compound has not been tested in humans, and its safety and efficacy in humans are not yet known.
实验室实验的优点和局限性
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, meaning it can be used to study the role of TRPV1 in pain and inflammation without affecting other ion channels. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations. It has not been tested in humans, and its safety and efficacy in humans are unknown. Additionally, this compound has low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new TRPV1 antagonists based on the structure of this compound. Researchers can modify the structure of this compound to improve its solubility and selectivity for TRPV1. Another area of research is the study of the physiological effects of TRPV1 blockade in humans. Clinical trials can be conducted to test the safety and efficacy of TRPV1 antagonists in humans. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and the immune response, can be studied using this compound and other TRPV1 antagonists.
合成方法
The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of triethylamine to form 4-bromophenyl 4-chloroanilide. The resulting compound is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to yield this compound. The purity of the compound can be increased through recrystallization from ethanol.
科学研究应用
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a TRPV1 antagonist. TRPV1 is a non-selective cation channel that is activated by heat, acid, and capsaicin, a compound found in chili peppers. TRPV1 is expressed in sensory neurons and plays a crucial role in the perception of pain, temperature, and inflammation. This compound has been shown to selectively block TRPV1 without affecting other ion channels, making it a promising candidate for the development of new analgesic drugs.
属性
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZNCSZKVJKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)

![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)